![molecular formula C12H11NO3 B14360015 7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 90730-48-6](/img/structure/B14360015.png)
7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-10-nitrobicyclo[441]undeca-1,3,5,7,9-pentaene is a chemical compound with a unique bicyclic structure It is part of the bicyclo[44
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves multiple steps. One common method starts with the Birch reduction of naphthalene to isotetralin, followed by the addition of dichlorocarbene to form a transannular cyclopropane ring. This is then followed by further reduction to remove the chloride substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis and scale-up processes would apply.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
7-Methoxy-10-nitrobicyclo[44
Chemistry: It can be used as a building block for more complex molecules and as a reagent in various organic synthesis reactions.
Biology: Its unique structure may allow it to interact with biological molecules in interesting ways, making it a candidate for drug discovery and development.
Industry: It could be used in the development of new materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with molecular targets through its unique bicyclic structure. This interaction can affect various molecular pathways, depending on the specific application. For example, in medicinal chemistry, it might interact with enzymes or receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound shares the same bicyclic structure but lacks the methoxy and nitro groups.
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound has an oxygen atom in place of one of the carbon atoms in the bicyclic structure.
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: This compound has a different bicyclic structure but shares some chemical properties.
Uniqueness
The presence of the methoxy and nitro groups in 7-Methoxy-10-nitrobicyclo[441]undeca-1,3,5,7,9-pentaene makes it unique compared to its analogs
Propiedades
Número CAS |
90730-48-6 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-methoxy-5-nitrobicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C12H11NO3/c1-16-12-7-6-11(13(14)15)9-4-2-3-5-10(12)8-9/h2-7H,8H2,1H3 |
Clave InChI |
IEDRGGZWNLNTIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C1C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


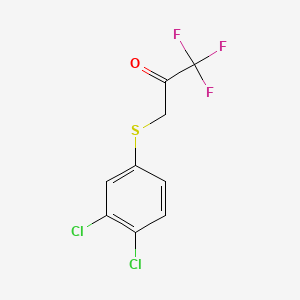
![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
silane](/img/structure/B14359953.png)
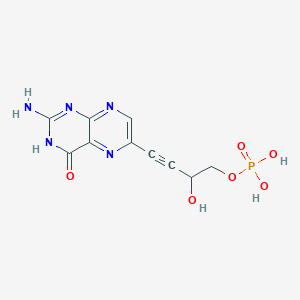
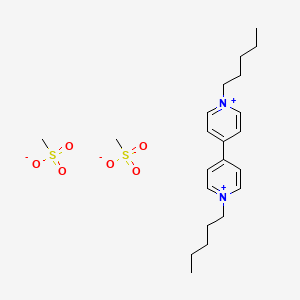
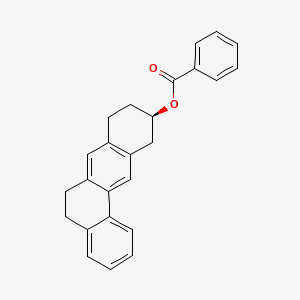
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
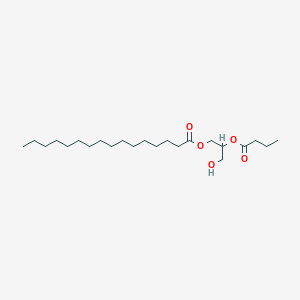
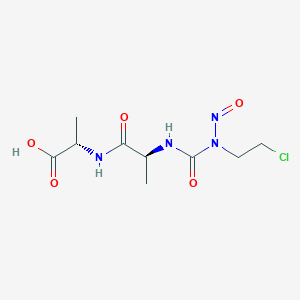
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
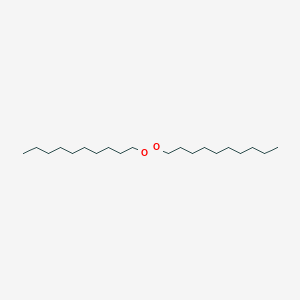
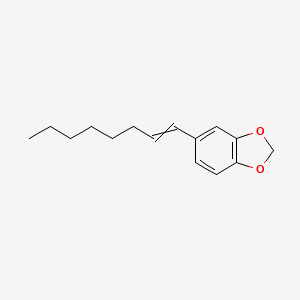
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
